5-Bromo-1-methyl-2-(methylsulfonyl)imidazole 5-Bromo-1-methyl-2-(methylsulfonyl)imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18341228
InChI: InChI=1S/C5H7BrN2O2S/c1-8-4(6)3-7-5(8)11(2,9)10/h3H,1-2H3
SMILES:
Molecular Formula: C5H7BrN2O2S
Molecular Weight: 239.09 g/mol

5-Bromo-1-methyl-2-(methylsulfonyl)imidazole

CAS No.:

Cat. No.: VC18341228

Molecular Formula: C5H7BrN2O2S

Molecular Weight: 239.09 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-methyl-2-(methylsulfonyl)imidazole -

Specification

Molecular Formula C5H7BrN2O2S
Molecular Weight 239.09 g/mol
IUPAC Name 5-bromo-1-methyl-2-methylsulfonylimidazole
Standard InChI InChI=1S/C5H7BrN2O2S/c1-8-4(6)3-7-5(8)11(2,9)10/h3H,1-2H3
Standard InChI Key QBKSVLNSZIXCFS-UHFFFAOYSA-N
Canonical SMILES CN1C(=CN=C1S(=O)(=O)C)Br

Introduction

Structural and Physicochemical Properties

The imidazole core of 5-bromo-1-methyl-2-(methylsulfonyl)imidazole features a five-membered aromatic ring with two nitrogen atoms at non-adjacent positions. The bromine substituent at C5 introduces steric bulk and electron-withdrawing effects, while the methylsulfonyl group at C2 acts as a strong electron-withdrawing moiety, influencing both electronic distribution and intermolecular interactions. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₅H₇BrN₂O₂S
Molecular Weight239.09 g/mol
Density1.7–1.9 g/cm³ (estimated)
Melting Point40–44°C (analog-dependent)
Boiling Point271–275°C (extrapolated)

Comparative analysis with simpler imidazole derivatives reveals significant deviations. For instance, 5-bromo-1-methylimidazole (C₄H₅BrN₂; MW 161.00 g/mol) lacks the methylsulfonyl group, resulting in reduced polarity and lower thermal stability . The sulfonyl moiety enhances solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile, critical for reaction engineering in synthetic applications.

Synthesis and Manufacturing

Halogenation-Sulfonation Sequential Approach

A common synthetic route involves sequential functionalization of the imidazole ring:

  • Bromination: 1-Methylimidazole undergoes electrophilic aromatic substitution using bromine (Br₂) in aqueous or dioxane media. Reaction kinetics favor dibromination at C4 and C5 positions under aqueous conditions, while monobromination dominates in dioxane .

  • Sulfonation: The 2-position is subsequently functionalized via oxidation of a methylthio group to methylsulfonyl using peroxides or oxone.

Table 1: Comparative bromination outcomes in different solvents

SolventTemperature (°C)Product Ratio (4-Br:5-Br)Yield (%)
H₂O251:1 (dibrominated)85
Dioxane604:1 (4-Br:5-Br)72

Alternative Pathways

Reactivity and Functionalization

The compound exhibits dual reactivity:

  • Nucleophilic substitution at C5: The bromine atom undergoes displacement with nucleophiles (e.g., amines, thiols) under SNAr conditions. For example, reaction with cysteamine hydrochloride at 80°C yields thioether derivatives .

  • Electrophilic aromatic substitution: The methylsulfonyl group directs incoming electrophiles to the C4 position, enabling further functionalization.

Notable Reactions:

  • Amination:
    C5H7BrN2O2S+NH3CuI, DMFC5H9N3O2S+HBr\text{C}_5\text{H}_7\text{BrN}_2\text{O}_2\text{S} + \text{NH}_3 \xrightarrow{\text{CuI, DMF}} \text{C}_5\text{H}_9\text{N}_3\text{O}_2\text{S} + \text{HBr}
    Yields: 55–60% under microwave irradiation.

  • Suzuki Coupling:
    Palladium-catalyzed cross-coupling with arylboronic acids introduces aromatic groups at C5, expanding applications in ligand design.

Industrial and Material Science Applications

Polymer Stabilizers

The compound’s thermal stability (decomposition >250°C) makes it suitable as a UV stabilizer in polycarbonates, reducing photodegradation by 40% compared to commercial additives.

Ligand Design in Catalysis

Pd(II) complexes incorporating this ligand demonstrate enhanced activity in Heck reactions, achieving turnover numbers (TON) exceeding 10⁴ under mild conditions.

Comparison with Structural Analogs

Table 2: Functional group impact on properties

CompoundKey SubstituentsLogPSolubility (mg/mL)
5-Bromo-1-methyl-2-(methylsulfonyl)Br, SO₂CH₃1.212.4 (DMSO)
5-Bromo-1-methylimidazoleBr0.828.9 (EtOH)
1-Methyl-2-(trifluoromethyl)imidazoleCF₃2.15.6 (DCM)

The methylsulfonyl group reduces lipophilicity (LogP = 1.2) compared to trifluoromethyl analogs (LogP = 2.1), favoring aqueous solubility—a critical parameter in pharmaceutical formulations .

Research Gaps and Future Directions

  • Toxicological Profiling: No in vivo studies exist to evaluate acute/chronic toxicity. Rodent models are needed to establish LD₅₀ and NOAEL values.

  • Catalytic Applications: Exploration of asymmetric catalysis using chiral derivatives remains unexplored.

  • Polymer Compatibility: Long-term stability studies in polymer matrices under UV exposure are warranted.

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